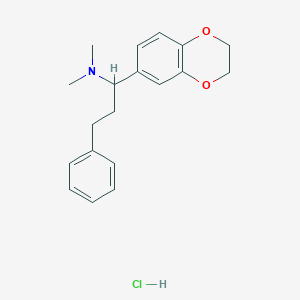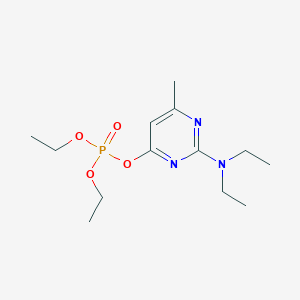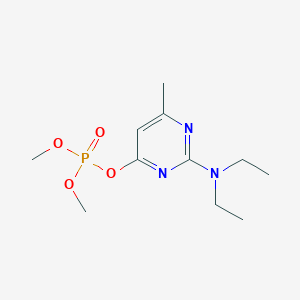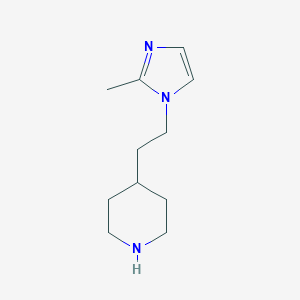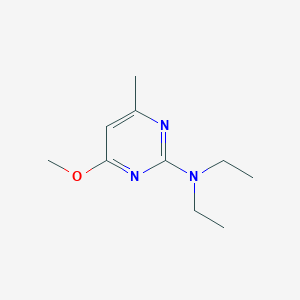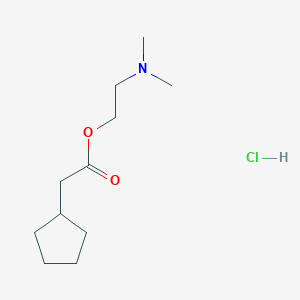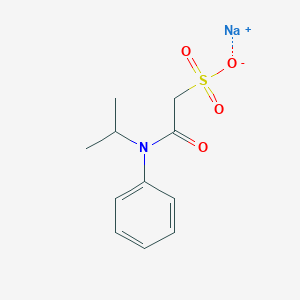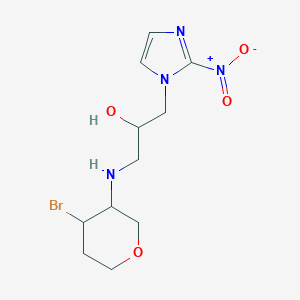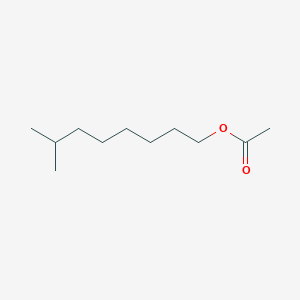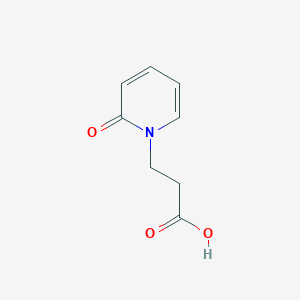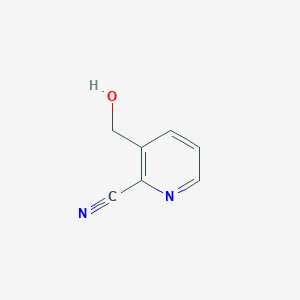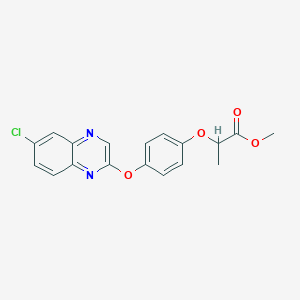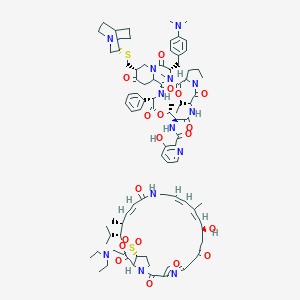
Quinupristin and dalfopristin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinupristin and dalfopristin are antibiotics belonging to the streptogramin class. They are used in combination to treat serious infections, particularly those caused by bacteria resistant to other antibiotics. This combination is effective against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus .
Mechanism of Action
Target of Action
Quinupristin and dalfopristin, both streptogramin antibiotics, primarily target the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis, a vital process for bacterial growth and multiplication .
Mode of Action
This compound inhibit protein synthesis in a synergistic manner . Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100 . This binding inhibits peptidyl transfer, an essential step in protein synthesis . Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide and causing incomplete chains to be released .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting this pathway, these antibiotics prevent bacteria from producing the proteins they need to grow and multiply .
Pharmacokinetics
This compound are administered intravenously, usually at a dose of 7.5 mg/kg every 8-12 hours . They exhibit steady-state volumes of distribution of 0.46-0.54 and 0.24-0.30 L/kg, respectively . Quinupristin exhibits higher protein binding (55-78%) than dalfopristin (11-26%), though both distribute well into tissues . Both are extensively metabolised via nonenzymatic reactions . This compound are excreted primarily in the faeces (75-77%), with lesser renal excretion (15-19%) . The elimination half-lives of this compound are similar, and are 0.7-1.3 hours after single doses .
Result of Action
The result of the action of this compound is the inhibition of bacterial protein synthesis . While each of the two is only a bacteriostatic agent, the combination shows bactericidal activity .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other medications. For instance, this compound inhibit the cytochrome P450 3A4 isoenzyme system, which can enhance the effects of certain medications . Therefore, careful monitoring is suggested for patients receiving drugs that are substrates of cytochrome P450 3A4 .
Biochemical Analysis
Biochemical Properties
Quinupristin and dalfopristin function as protein synthesis inhibitors. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, altering its conformation and enhancing the binding of quinupristin by a factor of about 100 . Quinupristin then binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide chain and causing incomplete chains to be released . This synergistic action results in bactericidal activity, although each compound alone is only bacteriostatic .
Cellular Effects
This compound inhibit bacterial protein synthesis, leading to cell death or stasis. They are effective against a variety of gram-positive bacteria, including staphylococci and streptococci . The combination is particularly potent against vancomycin-resistant Enterococcus faecium . The inhibition of protein synthesis disrupts essential cellular processes, leading to the accumulation of incomplete polypeptides and ultimately bacterial cell death .
Molecular Mechanism
At the molecular level, this compound bind to different sites on the 50S ribosomal subunit. Dalfopristin binds first, altering the ribosome’s conformation and enhancing quinupristin binding . Quinupristin then binds and inhibits the elongation of the polypeptide chain by preventing the addition of new amino acids . This dual binding mechanism effectively halts protein synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrate a rapid onset of action, with significant antibacterial effects observed within hours of administration . The combination is stable under typical laboratory conditions, with a half-life of approximately 0.7 to 0.8 hours for quinupristin and 0.7 to 0.9 hours for dalfopristin . Long-term studies have shown that repeated administration can lead to increased plasma concentrations and enhanced antibacterial activity .
Dosage Effects in Animal Models
In animal models, the efficacy of this compound varies with dosage. Higher doses result in increased antibacterial activity but also a higher incidence of adverse effects, such as myalgias and hyperbilirubinemia . Studies have shown that the combination is as effective as vancomycin against methicillin-resistant Staphylococcus aureus and as effective as high doses of amoxicillin against penicillin-resistant Streptococcus pneumoniae .
Metabolic Pathways
This compound are extensively metabolized via nonenzymatic reactions. Quinupristin is conjugated to form two active compounds, a cysteine moiety and a glutathione moiety, while dalfopristin is hydrolyzed to the active metabolite pristinamycin IIA . These metabolites retain antibacterial activity similar to the parent compounds . The combination is primarily excreted in the feces, with lesser amounts excreted renally .
Transport and Distribution
This compound exhibit steady-state volumes of distribution of 0.46 to 0.54 L/kg and 0.24 to 0.30 L/kg, respectively . Quinupristin has higher protein binding (55 to 78%) compared to dalfopristin (11 to 26%), but both distribute well into tissues . High concentrations have been reported in the kidney, liver, spleen, salivary glands, and white blood cells .
Subcellular Localization
This compound are localized primarily in the bacterial ribosome, where they exert their inhibitory effects on protein synthesis . The binding of dalfopristin to the 23S portion of the 50S ribosomal subunit and the subsequent binding of quinupristin to a nearby site ensure that the antibiotics are effectively targeted to their site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinupristin and dalfopristin are semisynthetic derivatives of pristinamycin. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA . The synthesis involves multiple steps, including the modification of the pristinamycin core structure to enhance its antibacterial properties.
Industrial Production Methods: The industrial production of this compound involves fermentation processes using Streptomyces pristinaespiralis, followed by chemical modifications to obtain the desired semisynthetic derivatives. The compounds are then purified and formulated for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Quinupristin and dalfopristin undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of inactive metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions can modify the functional groups on the pristinamycin core, altering the antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
Scientific Research Applications
Quinupristin and dalfopristin have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the synthesis and modification of streptogramin antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat serious infections caused by multi-drug-resistant Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance.
Comparison with Similar Compounds
Pristinamycin: The parent compound from which quinupristin and dalfopristin are derived.
Linezolid: Another antibiotic used to treat Gram-positive bacterial infections, including those resistant to other antibiotics.
Daptomycin: A lipopeptide antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Uniqueness: this compound are unique due to their synergistic mechanism of action, which enhances their bactericidal activity. This combination is particularly effective against multi-drug-resistant Gram-positive bacteria, making it a valuable option for treating serious infections .
Properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
